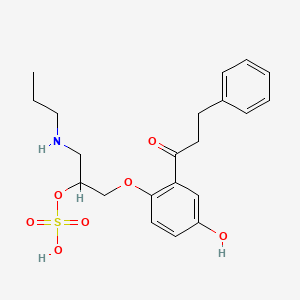

5-Hydroxy Propafenone Sulfate

描述

Significance as a Major Metabolite of Propafenone (B51707)

5-Hydroxy Propafenone Sulfate (B86663) is a significant product of the phase II metabolism of propafenone, a Class 1C antiarrhythmic agent used for various heart rhythm disorders. drugbank.comnih.gov The metabolic pathway of propafenone primarily involves its initial conversion to active metabolites, principally 5-hydroxypropafenone (B19502), through the action of the cytochrome P450 enzyme CYP2D6. mims.comresearchgate.netnih.govfda.gov This is followed by conjugation reactions, including sulfation and glucuronidation, to facilitate excretion. mims.comwikem.orginnovareacademics.in

The formation of 5-Hydroxy Propafenone Sulfate is a crucial step in the clearance of propafenone from the body. mims.comwikem.org While the parent drug, propafenone, and its primary active metabolite, 5-hydroxypropafenone, have been the main focus of pharmacological studies, the conjugated metabolites such as the sulfate and glucuronide forms are the major metabolites found in urine and feces. taylorandfrancis.com The process of sulfation, along with glucuronidation, transforms the active 5-hydroxypropafenone into a more water-soluble compound, preparing it for elimination. frontiersin.org

Contextual Role in Pharmacological Research

In the context of pharmacological research, this compound is primarily studied as a key endpoint in the metabolic and pharmacokinetic profiling of propafenone. Its quantification in biological fluids, such as plasma, provides valuable insights into the metabolic pathways governing the disposition of propafenone. researchgate.net The study of this sulfate conjugate is essential for a comprehensive understanding of how the body processes and eliminates this antiarrhythmic drug.

Furthermore, analytical methods have been developed to simultaneously quantify propafenone, its primary metabolites, and their conjugated forms, including this compound. researchgate.net These methods are instrumental in clinical pharmacokinetic studies, enabling researchers to build a complete picture of drug absorption, distribution, metabolism, and excretion. nih.gov The presence and concentration of this compound can serve as a biomarker for the activity of specific metabolic pathways.

Detailed Research Findings

The investigation into the metabolism of propafenone has revealed a distinct stereoselectivity in the formation of its conjugated metabolites. Specifically, the sulfation and glucuronidation of its primary active metabolite, 5-hydroxypropafenone, proceed differently depending on the enantiomeric form.

One study investigating the stereoselective pharmacokinetics of propafenone and its metabolites after oral administration of racemic propafenone hydrochloride to healthy subjects found a significant preference in the conjugation pathways. nih.gov The research highlighted that the sulfation of 5-hydroxypropafenone predominantly occurs with the (R)-enantiomer, while glucuronidation shows a preference for the (S)-enantiomer. nih.gov

| Conjugation Pathway | Preferred Enantiomer of 5-Hydroxypropafenone |

| Sulfation | (R)-enantiomer |

| Glucuronidation | (S)-enantiomer |

This stereoselective process underscores the importance of considering the three-dimensional structure of drug molecules and their metabolites in pharmacological and pharmacokinetic research. While the direct pharmacological effects of this compound are not detailed, its formation is a critical component of the metabolic cascade that determines the plasma concentrations and duration of action of the pharmacologically active species.

Structure

3D Structure

属性

分子式 |

C21H27NO7S |

|---|---|

分子量 |

437.5 g/mol |

IUPAC 名称 |

[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H27NO7S/c1-2-12-22-14-18(29-30(25,26)27)15-28-21-11-9-17(23)13-19(21)20(24)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-23H,2,8,10,12,14-15H2,1H3,(H,25,26,27) |

InChI 键 |

UUVDTMZGLJHIMA-UHFFFAOYSA-N |

规范 SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OS(=O)(=O)O |

产品来源 |

United States |

Metabolic Pathways and Enzymology of 5 Hydroxy Propafenone Sulfate Formation

Cytochrome P450 2D6 (CYP2D6)-Mediated Hydroxylation of Propafenone (B51707)

The conversion of propafenone to its major active metabolite, 5-hydroxypropafenone (B19502), is a hydroxylation reaction catalyzed by the CYP2D6 enzyme. g-standaard.nltaylorandfrancis.com This metabolic step is the principal pathway for propafenone's biotransformation in the human body. nih.gov

Extensive research has unequivocally identified Cytochrome P450 2D6 (CYP2D6) as the principal isozyme responsible for the 5-hydroxylation of propafenone. g-standaard.nlnih.govmdpi.comnih.gov While other enzymes like CYP1A2 and CYP3A4 are involved in the metabolism of propafenone to a lesser extent, forming N-depropylpropafenone, the formation of the 5-hydroxy metabolite is almost exclusively dependent on CYP2D6 activity. taylorandfrancis.comnih.govnih.gov Studies using human liver microsomes and recombinant P450 enzymes have confirmed that CYP2D6 is the main catalyst for this specific metabolic reaction. nih.govacs.org This dependency means that the efficiency of propafenone metabolism is largely dictated by the functional status of the CYP2D6 enzyme. ahajournals.org

The enzymatic reaction carried out by CYP2D6 is a highly specific hydroxylation event. The term regioselectivity refers to the enzyme's ability to catalyze a reaction at a particular position on a substrate molecule. In the case of propafenone, CYP2D6 demonstrates remarkable regioselectivity by preferentially adding a hydroxyl group to the number 5 carbon position of the propafenone molecule. nih.gov In silico modeling studies have provided insights into this specificity, suggesting that the carbon-5 of propafenone docks favorably into the active site of the human CYP2D6 enzyme, facilitating the hydroxylation at this specific location. nih.gov This is in contrast to the same reaction in other species, such as rats, where the homologous enzyme P450 2D2 catalyzes hydroxylation at a different position (4'-hydroxylation), highlighting the unique regioselectivity of human CYP2D6. taylorandfrancis.comnih.gov

The interaction between propafenone and the CYP2D6 enzyme has been characterized by its substrate affinity and reaction kinetics. Propafenone is administered as a racemic mixture of two enantiomers, (S)-propafenone and (R)-propafenone, which exhibit different kinetic profiles with CYP2D6. In vitro studies using human liver microsomes have determined the Michaelis-Menten kinetic parameters for the 5-hydroxylation of each enantiomer.

A study observed substantial stereoselectivity when incubating the individual enantiomers. nih.gov For (S)-propafenone, the maximum reaction velocity (Vmax) was 10.2 pmol/µg/hr with a Michaelis constant (Km) of 5.3 µM. nih.gov For (R)-propafenone, the Vmax was 5.5 pmol/µg/hr and the Km was 3.0 µM. nih.gov These findings indicate that while the R-enantiomer has a slightly higher binding affinity (lower Km), the S-enantiomer is metabolized at a faster rate (higher Vmax). nih.gov The enantiomers also act as competitive inhibitors of each other's metabolism. nih.gov

Enzyme Kinetics of Propafenone Enantiomers with CYP2D6

| Enantiomer | Vmax (pmol/µg/hr) | Km (µM) |

|---|---|---|

| (S)-Propafenone | 10.2 | 5.3 |

| (R)-Propafenone | 5.5 | 3.0 |

Genetic Polymorphism of CYP2D6 and Metabolic Phenotypes

The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions, or alleles, of this gene within the human population. nih.gov These genetic variations can lead to the production of enzymes with a wide range of activities, from completely non-functional to ultra-rapid. Consequently, individuals can be classified into distinct metabolic phenotypes based on their genetic makeup.

The genetic polymorphism of CYP2D6 has a profound impact on the efficiency of 5-hydroxy propafenone formation. mdpi.comahajournals.org Individuals are typically categorized into four main phenotypes:

Poor Metabolizers (PMs): These individuals carry two non-functional CYP2D6 alleles. As a result, they form little to no 5-hydroxypropafenone. nih.govfda.gov The metabolism of propafenone is significantly slowed, leading to much higher plasma concentrations of the parent drug. mdpi.comnih.govtandfonline.com

Intermediate Metabolizers (IMs): This group has a combination of alleles that results in decreased enzyme activity. They produce 5-hydroxypropafenone, but at a reduced rate compared to extensive metabolizers. nih.govtandfonline.com

Extensive (Normal) Metabolizers (EMs): EMs possess at least one fully functional CYP2D6 allele and represent the "normal" metabolic profile. They efficiently convert propafenone to 5-hydroxypropafenone. mdpi.comnih.govtandfonline.com

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, leading to exceptionally high enzyme activity and very rapid formation of 5-hydroxypropafenone.

The metabolic ratio, which compares the concentration of propafenone to 5-hydroxypropafenone, is significantly different across these groups. nih.govtandfonline.com Poor metabolizers exhibit a much higher ratio, indicating a reduced capacity for 5-hydroxylation. nih.govtandfonline.com This genetic variability is a major cause of the wide inter-individual differences observed in propafenone pharmacokinetics. fda.gov

Impact of CYP2D6 Phenotype on Propafenone Pharmacokinetics

| Metabolizer Phenotype | CYP2D6 Enzyme Activity | 5-Hydroxy Propafenone Formation | Parent Propafenone Plasma Levels |

|---|---|---|---|

| Poor (PM) | Absent or greatly reduced | Minimal to none | Significantly elevated |

| Intermediate (IM) | Decreased | Reduced | Elevated |

| Extensive (Normal) (EM) | Normal | Efficient | Normal |

| Ultrarapid (UM) | Increased | Very rapid | Lower |

The different metabolic phenotypes are a direct result of variations at the DNA level within the CYP2D6 gene. ahajournals.org Over 170 different alleles, known as "star" (*) alleles, have been identified. nih.gov These alleles can involve single nucleotide polymorphisms (SNPs), insertions, deletions, or whole gene duplications/deletions.

For example, alleles like CYP2D63, CYP2D64, and CYP2D65 are considered non-functional and are common causes of the poor metabolizer phenotype. amegroups.cn The CYP2D610 allele, which is particularly common in Asian populations, contains a SNP that leads to an amino acid change (Pro34Ser), resulting in an unstable enzyme with reduced metabolic capacity. nih.govamegroups.cn Individuals homozygous for this allele (10/10) are typically intermediate metabolizers. amegroups.cn Their ability to metabolize propafenone is impaired, leading to higher plasma concentrations of the parent drug compared to individuals with the wild-type CYP2D6*1 allele. amegroups.cn The specific combination of alleles (the diplotype) determines an individual's metabolic capacity and their efficiency in forming 5-hydroxypropafenone. nih.gov

Interactions with Other Xenobiotics and Enzyme Inhibition

The metabolic pathway of propafenone is susceptible to interactions with other xenobiotics, which can lead to enzyme inhibition and altered drug metabolism.

Competitive Inhibition of CYP2D6 by External Agents

The primary enzyme responsible for the 5-hydroxylation of propafenone is Cytochrome P450 2D6 (CYP2D6). nih.govmdpi.comnih.govg-standaard.nl The activity of this enzyme can be significantly affected by the presence of other drugs or compounds that act as competitive inhibitors.

Propafenone itself is an inhibitor of CYP2D6. g-standaard.nl This self-inhibition contributes to the non-linear pharmacokinetics of the drug, where an increase in dose can lead to a disproportionately larger increase in plasma concentration. g-standaard.nl

Furthermore, co-administration of propafenone with other drugs that are also metabolized by or inhibit CYP2D6 can lead to significant drug-drug interactions. For instance, potent inhibitors of CYP2D6 can make individuals with normal enzyme activity (normal metabolizers) respond to medications as if they have reduced or no enzyme activity (poor metabolizers). nih.gov This can result in elevated plasma concentrations of propafenone, potentially increasing the risk of adverse effects. nih.govresearchgate.net

Similarly, the metabolism of other drugs that are substrates for CYP2D6 can be inhibited by propafenone. For example, studies have shown that propafenone can inhibit the metabolism of lidocaine (B1675312) and caffeine, both of which are partially metabolized by CYP enzymes. researchgate.netresearchgate.net

The US Food and Drug Administration (FDA) warns that the simultaneous use of propafenone with both a CYP2D6 inhibitor and a CYP3A4 inhibitor can be particularly hazardous, as it can significantly increase propafenone concentrations. nih.gov

Implications for in vitro Metabolic Studies

The potential for competitive inhibition of CYP2D6 has significant implications for in vitro metabolic studies. When studying the metabolism of propafenone or other CYP2D6 substrates in vitro, it is crucial to consider the potential for inhibition by other compounds present in the incubation mixture.

In vitro models, such as human liver microsomes and sandwich or suspended hepatocyte cultures, are commonly used to investigate drug metabolism. simulations-plus.comahajournals.org These systems allow for the determination of key kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) for metabolic enzymes. simulations-plus.com However, the presence of a competitive inhibitor can alter these parameters, leading to an underestimation of the true metabolic capacity.

For example, when studying the metabolism of propafenone in rat hepatic microsomes, the presence of nimodipine, a CYP3A4 substrate, competitively inhibited propafenone metabolism, indicating that they are both substrates for the same enzyme. semanticscholar.org This highlights the importance of carefully selecting and controlling the components of in vitro assays to avoid misleading results.

Phase II Metabolism of 5-Hydroxy Propafenone

Following its formation via CYP2D6-mediated hydroxylation, 5-hydroxypropafenone undergoes Phase II metabolism, which involves conjugation reactions to increase its water solubility and facilitate its excretion. The two primary conjugation pathways for 5-hydroxypropafenone are glucuronidation and sulfation. mdpi.comresearchgate.net

Glucuronidation Pathways and Enzymes

Glucuronidation is a major pathway in the metabolism of 5-hydroxypropafenone. This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of 5-hydroxypropafenone. nih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Several UGT isoforms have been identified as being involved in the glucuronidation of hydroxylated metabolites of various drugs. nih.gov While the specific UGT enzymes responsible for 5-hydroxypropafenone glucuronidation are not fully elucidated in the provided search results, studies on analogous compounds like hydroxypropranolol suggest that multiple UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, could be involved. nih.gov Research has shown that the glucuronidation of propafenone and 5-hydroxypropafenone follows Michaelis-Menten kinetics. nih.gov Interestingly, 5-hydroxypropafenone demonstrates a higher affinity for glucuronidation compared to the parent drug, propafenone, with a lower Km value. nih.gov

Stereoselectivity has also been observed in the glucuronidation process, with a preference for the (S)-enantiomer of 5-hydroxypropafenone. researchgate.net

Sulfation Pathways and Enzymes

Sulfation is another important Phase II metabolic pathway for 5-hydroxypropafenone, although it is considered a minor pathway compared to glucuronidation. ethernet.edu.et This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. quizlet.comnih.govnih.gov

The specific SULT enzymes involved in the sulfation of 5-hydroxypropafenone have not been definitively identified in the provided results. However, various SULT isoforms, such as SULT1A1, SULT1A3, and SULT2A1, are known to be involved in the sulfation of phenolic compounds and steroids. nih.gov

A notable characteristic of the sulfation of 5-hydroxypropafenone is its stereoselectivity. In contrast to glucuronidation, sulfation shows a significant preference for the (R)-enantiomer of 5-hydroxypropafenone. researchgate.net

Comparison of Conjugation Efficiency across Research Models

The efficiency of glucuronidation and sulfation of 5-hydroxypropafenone can vary across different research models. These differences are important to consider when extrapolating in vitro findings to the in vivo situation in humans.

One study comparing the metabolism of propafenone in minipig and human liver microsomes found that while the microsomal in vitro system of the minipig can be a good model for drug metabolism in humans, the glucuronidation of 5-hydroxypropafenone was more efficient in the minipig. nih.govupol.cz This suggests that there may be species-specific differences in the activity or expression of UGT enzymes.

Furthermore, in vitro models like human liver cells have been shown to produce the glucuronide conjugate of 5-hydroxypropafenone at a faster rate than the glucuronide of 4'-hydroxypropafenone, which is a major metabolite in rodents. ymaws.com This highlights the utility of human-derived in vitro systems for studying human-relevant metabolic pathways.

The table below summarizes the key enzymes and characteristics of the Phase II metabolism of 5-hydroxypropafenone.

| Metabolic Pathway | Enzyme Family | Key Characteristics |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Major pathway; Higher affinity for 5-hydroxypropafenone than propafenone; Stereoselective for the (S)-enantiomer. nih.govresearchgate.net |

| Sulfation | Sulfotransferases (SULTs) | Minor pathway; Stereoselective for the (R)-enantiomer. researchgate.netethernet.edu.et |

Stereochemical Aspects of 5 Hydroxy Propafenone Metabolism and Disposition

Stereoselective Formation from Propafenone (B51707) Enantiomers (R- and S-Propafenone)

The formation of 5-hydroxypropafenone (B19502) from its parent compound, propafenone, is a stereoselective process primarily mediated by the cytochrome P450 enzyme CYP2D6. nih.govwjgnet.com In individuals with normal CYP2D6 activity, known as extensive metabolizers, there is a distinct preference for the metabolism of one enantiomer over the other.

In Vitro Findings : Studies using human liver microsomes have demonstrated that the 5-hydroxylation of propafenone exhibits stereoselectivity. nih.govnih.gov Research indicates that (S)-propafenone has both a higher maximum velocity (Vmax) and a higher Michaelis-Menten constant (Km) compared to (R)-propafenone. nih.govnih.gov This suggests a more rapid metabolism of the S-enantiomer at higher concentrations. However, there is an enantiomer-enantiomer interaction where (R)-propafenone acts as a more potent inhibitor of CYP2D6-mediated 5-hydroxylation than the S-enantiomer. nih.govslideshare.net This competitive inhibition can alter the metabolic profile when the racemic mixture is administered. nih.govslideshare.net

In Vivo Observations : In vivo studies have shown that the R-isomer of propafenone is cleared more rapidly than the S-isomer via the 5-hydroxylation pathway. fda.govstrides.com This leads to a higher steady-state concentration ratio of S-propafenone to R-propafenone in the body. fda.govstrides.com In healthy Chinese volunteers who received a single oral dose of racemic propafenone, the area under the plasma concentration-time curve (AUC) for (S)-propafenone was significantly higher, with an S/R ratio of 1.50 ± 0.17, and the apparent oral clearance was lower compared to (R)-propafenone. nih.gov

The stereoselective metabolism is also evident in different populations. Over 90% of individuals are extensive metabolizers, rapidly converting propafenone to 5-hydroxypropafenone. fda.gov In contrast, a smaller portion of the population, known as poor metabolizers, lack or have minimal CYP2D6 activity, leading to slower metabolism and a significantly reduced formation of the 5-hydroxy metabolite. fda.govscispace.com

Table 1: Kinetic Parameters for the 5-Hydroxylation of Propafenone Enantiomers in Human Liver Microsomes

| Enantiomer | Vmax (pmol/µg/hr) | Km (µM) |

| (S)-Propafenone | 10.2 | 5.3 |

| (R)-Propafenone | 5.5 | 3.0 |

Data sourced from in vitro studies on human liver microsomes. nih.gov

Stereoselective Glucuronidation of 5-Hydroxy Propafenone Enantiomers

Following its formation, 5-hydroxypropafenone undergoes further metabolism, primarily through conjugation reactions. One of these key pathways is glucuronidation, which also exhibits stereoselectivity.

Research has shown that the glucuronidation of the 5-hydroxypropafenone enantiomers is a selective process. nih.govresearchgate.net Studies in healthy volunteers have demonstrated that the glucuronidation pathway favors the (S)-enantiomer of 5-hydroxypropafenone. nih.govresearchgate.net This preference for the S-enantiomer in the glucuronidation process contributes to the differential disposition of the two enantiomers.

Stereoselective Sulfation of 5-Hydroxy Propafenone Enantiomers

In addition to glucuronidation, sulfation is another important conjugation pathway for the metabolism of 5-hydroxypropafenone. This pathway also demonstrates significant stereoselectivity, but with a preference opposite to that of glucuronidation.

Investigations into the metabolic fate of 5-hydroxypropafenone have revealed that the sulfation process shows a strong preference for the (R)-enantiomer. nih.govresearchgate.net This marked stereoselectivity in sulfation, favoring the R-isomer, contrasts with the preference for the S-isomer in glucuronidation, highlighting the complex and opposing stereochemical influences on the metabolic clearance of 5-hydroxypropafenone. nih.gov

Table 2: Stereoselective Conjugation of 5-Hydroxy Propafenone Enantiomers

| Conjugation Pathway | Preferred Enantiomer |

| Glucuronidation | (S)-5-Hydroxypropafenone |

| Sulfation | (R)-5-Hydroxypropafenone |

This table summarizes the observed stereochemical preferences in the major conjugation pathways of 5-hydroxypropafenone metabolism. nih.govresearchgate.net

Impact of Stereochemistry on Metabolic Fate in Research Models

The stereochemical aspects of 5-hydroxypropafenone metabolism have been investigated in various research models, providing insights into the underlying mechanisms.

Human Liver Microsomes : In vitro studies using human liver microsomes have been crucial in dissecting the enzymatic kinetics of 5-hydroxylation. nih.govnih.govnih.gov These models have allowed for the determination of key kinetic parameters (Km and Vmax) for each enantiomer and have demonstrated the competitive inhibition between the R- and S-forms of propafenone at the active site of CYP2D6. nih.govnih.gov

Animal Models : Studies in mouse hepatic microsomes have also shown stereoselectivity in the 5-hydroxylation of propafenone. nih.govjst.go.jp In untreated mouse microsomes, the intrinsic clearance (Vmax/Km) for R(-)-propafenone was found to be 1.3-fold higher than that for S(+)-propafenone. nih.govjst.go.jp Furthermore, experiments with microsomes from phenobarbital-induced mice revealed different kinetic profiles for the enantiomers, suggesting that multiple cytochrome P-450 species may be involved in the metabolism of S(+)-propafenone. nih.gov Research in rat hepatic microsomes has also been used to study the influence of enzyme inducers on the stereoselective metabolism of propafenone. semanticscholar.orgwjgnet.com These studies have shown that in induced microsomes, there is a preference for the R(-) isomer at low substrate concentrations, a selectivity that is lost at higher concentrations. wjgnet.com

These research models collectively confirm that the stereochemistry of propafenone and its metabolite, 5-hydroxypropafenone, plays a critical role in their metabolic pathways, influencing both the rate of formation and the subsequent routes of elimination.

Pharmacological Activity and Molecular Mechanisms of 5 Hydroxy Propafenone Sulfate

Ion Channel Modulatory Activity

The primary active metabolite, 5-hydroxypropafenone (B19502), demonstrates significant activity on several cardiac ion channels, which is crucial to its antiarrhythmic effect.

5-hydroxypropafenone is a potent blocker of the hERG potassium channel, an activity it shares with its parent compound. Studies conducted in CHO cells stably transfected with the gene for hERG channels have elucidated the mechanism of this interaction.

At a concentration of 2 µM, 5-hydroxypropafenone was found to inhibit the hERG current by 71.1 ± 4.1%. nih.gov The blockade is more pronounced on the tail currents, with a 79.3 ± 1.5% inhibition observed at -60 mV. nih.gov Mechanistically, 5-hydroxypropafenone predominantly binds to the open state of the hERG channel. nih.gov This interaction leads to an acceleration of both the deactivation and inactivation processes of the hERG current. nih.gov Furthermore, the compound induces a negative shift in the voltage-dependence of activation, shifting the midpoint by -7.4 ± 1.1 mV. nih.gov

Table 1: hERG Channel Inhibition by 5-Hydroxypropafenone (at 2 µM)

| Parameter | Value | Citation |

| Inhibition of hERG Current | 71.1 ± 4.1% | nih.gov |

| Inhibition of Peak Tail Current | 79.3 ± 1.5% | nih.gov |

| Shift in Activation Midpoint | -7.4 ± 1.1 mV | nih.gov |

| Predominant Binding State | Open Channel | nih.gov |

The effects of 5-hydroxypropafenone on the human cardiac K+ channel hKv1.5 have been studied in detail using patch-clamp techniques on stably expressed channels in cell lines. The findings show that the blockade is multifaceted.

The inhibition of the hKv1.5 current is concentration-dependent , with a dissociation constant (KD) of 9.2 ± 1.6 µM. The interaction is also voltage-dependent . The blockade is time-dependent, as evidenced by a reduction in the tail current amplitude and a slowing of the deactivation time course, which results in a "crossover" phenomenon when comparing currents in control versus drug-exposed conditions. Finally, a small but statistically significant use-dependent block was observed when applying trains of depolarizations at frequencies between 0.5 and 3 Hz. These characteristics indicate that the concentrations of 5-hydroxypropafenone required to affect hKv1.5 channels are within the therapeutic range.

Table 2: hKv1.5 Channel Blockade Characteristics of 5-Hydroxypropafenone

| Parameter | Value | Citation |

| Dissociation Constant (KD) | 9.2 ± 1.6 µM | |

| Apparent Association Rate (k) | (2.3 ± 0.3) x 106 M-1 s-1 | |

| Apparent Dissociation Rate (l) | 21.4 ± 3.1 s-1 | |

| Nature of Blockade | Concentration, Voltage, Time, and Use-Dependent |

Interactions with Drug Transporters

Phase II metabolites, such as sulfate (B86663) conjugates, are often substrates for drug transporters which facilitate their elimination from the body.

Organic Anion Transporting Polypeptides, specifically OATP1B1 and OATP1B3, are located on the membrane of liver cells and are crucial for the uptake of various compounds, including endogenous substances and drugs, from the bloodstream into the liver. nih.gov As their name suggests, they primarily transport organic anions. The sulfation of 5-hydroxypropafenone results in an anionic conjugate, making it a theoretical candidate for interaction with these transporters.

However, specific studies detailing the direct inhibitory activity of 5-Hydroxy Propafenone (B51707) Sulfate on OATP1B1 and OATP1B3 are not available in the reviewed scientific literature. While the parent metabolite, 5-hydroxypropafenone, has been shown to be an inhibitor of the P-glycoprotein transporter, its specific effects on OATP1B1 and OATP1B3 have not been documented in the search results. Therefore, a definitive statement on the inhibitory potential of 5-Hydroxy Propafenone Sulfate on these specific transporters cannot be made at this time.

Information Not Available

A comprehensive search of scientific literature and databases did not yield specific information regarding the pharmacological activity and molecular mechanisms of This compound in relation to its modulatory effects on multidrug resistance (MDR).

The available research focuses extensively on the parent compound, propafenone, and its primary active metabolite, 5-hydroxypropafenone . Studies have detailed the interactions of 5-hydroxypropafenone with P-glycoprotein (P-gp), but corresponding data for its sulfate conjugate could not be located. The process of sulfation significantly alters the physicochemical properties of a compound, including its size, charge, and lipophilicity, which are critical for interaction with transporters like P-gp. Therefore, the activity of 5-hydroxypropafenone cannot be extrapolated to its sulfate conjugate.

Consequently, the requested article focusing solely on the chemical compound “this compound” and its effects on P-glycoprotein modulation and structure-activity relationships in MDR modulation cannot be generated based on currently accessible scientific evidence.

Structure Activity Relationship Sar Studies on 5 Hydroxy Propafenone Analogs

Influence of Hydroxyl Group on Biological Activity

The introduction of a hydroxyl group at the 5-position of the propafenone (B51707) molecule, forming the 5-hydroxypropafenone (B19502) metabolite, significantly influences its biological activity. This metabolite is not merely an inactive byproduct; it possesses antiarrhythmic properties comparable to the parent drug and interacts distinctly with various biological targets. drugbank.com

In the context of cardiac ion channels, both propafenone and 5-hydroxypropafenone are effective blockers. Research on hKv1.5 channels, a human cardiac potassium channel, showed that both compounds inhibit the channel in a concentration-dependent manner, though propafenone (KD = 4.4 μM) is roughly twice as potent as its 5-hydroxy metabolite (KD = 9.2 μM). nih.gov Similarly, both compounds block HERG (human Ether-à-go-go-Related Gene) channels to a similar extent, primarily by binding to the open state of the channel. researchgate.netoup.com However, subtle differences exist; for example, propafenone, but not 5-hydroxypropafenone, shows a greater inhibitory effect on HERG channels after they transition from an inactivated to an open state. researchgate.netoup.com

Furthermore, in preclinical models using Caco-2 cell monolayers, the 5-hydroxypropafenone metabolite was identified as a substrate for P-glycoprotein, exhibiting significantly greater transport from the basal to the apical side, whereas the parent propafenone was not. nih.gov Both compounds, however, act as inhibitors of P-gp. nih.gov

Comparative Analysis of 5-Hydroxy and 5-Benzyloxy Derivatives

To further elucidate the role of the hydroxyl group, studies have directly compared the activity of 5-hydroxy propafenone derivatives with their 5-benzyloxy counterparts. nih.gov A series of these analogs were synthesized and evaluated for their ability to modulate multidrug resistance (MDR). nih.gov

Table 1: Comparative Activity of 5-Hydroxy and 5-Benzyloxy Analogs This interactive table summarizes the key findings from the comparative analysis. Sort by compound type to see the differing relationships with lipophilicity.

| Compound Type | Relationship between Lipophilicity (log P) and Potency | Inferred Interaction Mechanism |

|---|---|---|

| 5-Hydroxy Analogs | Potency correlates with log P value | Dependent on lipophilicity and likely hydrogen bonding |

Role of Specific Moieties in Receptor or Enzyme Interaction

The biological activity of propafenone analogs is dictated by the interplay of several key structural components that interact with targets such as ion channels and P-glycoprotein. ceon.rs

Protonated Nitrogen and Side Chain: A protonated nitrogen atom is considered crucial for the interaction of propafenone analogs with ion channels. ceon.rs The distance between this nitrogen and the carbonyl group also appears to be an important factor for activity. nih.gov Studies comparing tertiary and quaternary nitrogen analogs found that while both stimulated P-gp ATPase activity, the quaternary compounds (which have a permanent positive charge) were identified as P-gp substrates, whereas the tertiary analogs were not, demonstrating how this moiety affects membrane transit and interaction. nih.gov

Carbonyl and Ether Groups: The carbonyl group and the ether oxygen are key functional elements. Reduction of the carbonyl group significantly diminishes the modulatory activity on P-gp. nih.gov These moieties, along with the aromatic groups, are vital for interactions with ion channels. ceon.rs

Hydroxyl Group: As previously discussed, a hydroxyl group can introduce a specific hydrogen bond interaction, leading to a substantial increase in potency that is independent of lipophilicity. plos.orgunivie.ac.at

Stereochemistry: The interaction of propafenone with its targets can be highly stereoselective. In binding assays with beta-adrenergic receptors, the (-)-isomer of propafenone was found to be markedly more potent than the (+)-isomer. nih.gov

Exploration of Novel Propafenone Derivatives and their Metabolites in Preclinical Models

The development and testing of novel propafenone derivatives in preclinical models provide valuable insights into how structural modifications affect their pharmacological profiles.

One study investigated the interaction of propafenone and its major metabolites, 5-hydroxypropafenone and N-desalkylpropafenone, with P-glycoprotein using Caco-2 cell monolayers. nih.gov The results showed that all three compounds inhibited P-gp-mediated transport of digoxin (B3395198). However, only 5-hydroxypropafenone was clearly identified as a P-gp substrate. nih.gov

Table 2: P-glycoprotein Inhibition by Propafenone and its Metabolites This interactive table shows the half-maximal inhibitory concentrations (IC50) for P-gp mediated digoxin transport.

| Compound | IC50 (μM) | P-gp Substrate? |

|---|---|---|

| Propafenone | 6.8 | No |

| 5-Hydroxypropafenone | 19.9 | Yes |

Another line of research focused on synthesizing novel propafenone derivatives to improve upon the parent compound's antiarrhythmic effects. ceon.rs Two new derivatives, 3-(2-fluoro-phenyl)-1-[2-(2-hydroxy-3-propylamino-propoxy)-phenyl]-propan-1-one hydrochloride (5OF-PF) and 3-(2-chloro-phenyl)-1-[2-(2-hydroxy-3-propylamino-propoxy)-phenyl]-propan-1-one hydrochloride (5OCl-PF), were tested in a rat model of aconitine-induced arrhythmia. ceon.rs The study concluded that neither of the new derivatives showed a better antiarrhythmic effect than propafenone itself. For instance, 5OCl-PF accelerated the onset of supraventricular tachycardia (SVT) compared to propafenone. ceon.rs

In a different therapeutic area, SAR studies were used to repurpose propafenone analogs as anti-malarial agents. nih.gov This work led to the development of analogs with improved in vitro efficacy and a more favorable therapeutic index by reducing activity against the ion channels targeted by propafenone (hERG, Nav1.5) while increasing anti-malarial potency. nih.gov

Analytical Methodologies for Research and Quantification of 5 Hydroxy Propafenone Sulfate

Chromatographic Techniques

Chromatography is a cornerstone for separating and analyzing complex mixtures, making it indispensable for the determination of drug metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of 5-Hydroxy Propafenone (B51707). Various HPLC methods have been developed, often for the simultaneous determination of Propafenone and its primary active metabolite. These methods typically involve extraction from a biological matrix like plasma, followed by separation on a reversed-phase column and detection.

One established method uses extraction from plasma with a mixture of toluene, dichloromethane, and isopropanol, followed by derivatization with dansylhydrazine to create a fluorescent product. After a clean-up step using silica gel columns, the derivative is quantified using a normal-phase HPLC system with fluorescence detection. This method achieves a low limit of detection. nih.gov Another approach involves a simpler diethyl-ether extraction and utilizes electrochemical detection after HPLC separation, which also provides high sensitivity. nih.gov

| Parameter | Method 1 | Method 2 |

| Matrix | Plasma | Plasma |

| Extraction | Toluene/Dichloromethane/Isopropanol | Diethyl-ether |

| Derivatization | Dansylhydrazine | None |

| Separation | Normal Phase HPLC | Reverse Phase HPLC |

| Detection | Fluorescence | Electrochemical (reductive) |

| Limit of Detection | ~0.2 ng/mL | 0.5 ng/mL |

| Limit of Determination | ~1 ng/mL | <2 ng/mL |

Enantioselective HPLC for Chiral Separation

Propafenone and its metabolite 5-Hydroxy Propafenone are chiral compounds, existing as (S) and (R) enantiomers which may exhibit different pharmacological activities. Enantioselective HPLC is crucial for separating and quantifying these individual enantiomers. This is typically achieved using chiral stationary phases (CSPs).

Studies have investigated various polysaccharide and protein-based CSPs for the resolution of Propafenone and its metabolites. nih.gov Columns such as Chiralpak AD (amylose derivative) and Chiralcel OD-H (cellulose derivative) have proven effective for separating the enantiomers of 5-Hydroxy Propafenone. nih.gov The choice of mobile phase composition is critical for achieving optimal resolution on these columns. nih.gov

| Chiral Stationary Phase (CSP) | Suitability for 5-Hydroxy Propafenone Enantiomer Resolution |

| Chiralpak AD | Suitable |

| Chiralcel OD-H | Suitable |

| Chiralcel OD-R | Not specified for 5-OHP |

| Chiral AGP | Not specified for 5-OHP |

| Ultron ES-OVM | Suitable |

Ultra-Fast Liquid Chromatography (UFLC)

Ultra-Fast Liquid Chromatography (UFLC) is a high-speed version of HPLC that significantly reduces analysis time, making it a time-efficient tool for pharmaceutical analysis. davidpublisher.com By using columns with smaller particle sizes and instrumentation capable of handling higher pressures and flow rates, UFLC can dramatically shorten run times without compromising separation efficiency. While specific UFLC methods dedicated solely to 5-Hydroxy Propafenone Sulfate (B86663) are not extensively detailed in the literature, the technique's application to Propafenone suggests its high potential for the rapid quantification of its metabolites. davidpublisher.com The primary advantages include faster sample throughput and reduced solvent consumption. scirp.org

Capillary Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir It is highly sensitive for the analysis of volatile and thermally stable compounds. sums.ac.ir

For the analysis of polar compounds like 5-Hydroxy Propafenone, and particularly its sulfate conjugate, a derivatization step is typically required to increase their volatility and thermal stability. This process, often involving silylation, converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis. While GC/MS has been reported for the determination of Propafenone and 5-Hydroxy Propafenone scholarsresearchlibrary.com, its application to the sulfate conjugate would necessitate this chemical modification prior to analysis.

Mass Spectrometry Approaches

Mass spectrometry, especially when coupled with liquid chromatography, has become the gold standard for high-sensitivity bioanalysis due to its exceptional specificity and low detection limits.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantifying drugs and their metabolites in complex biological fluids. nih.gov Numerous LC-MS/MS methods have been developed for the simultaneous determination of Propafenone and 5-Hydroxy Propafenone in plasma and dried blood spots. scholarsresearchlibrary.comnih.govnih.govnveo.org

These methods typically employ a simple sample preparation step, such as protein precipitation or solid-phase extraction, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. nih.govnih.gov The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. scispace.com These assays are characterized by their low limits of quantification (LLOQ), often reaching sub-ng/mL levels, short run times, and high throughput. scholarsresearchlibrary.comnih.govscispace.com Since Propafenone metabolites are primarily excreted as sulfate and glucuronide conjugates, these highly sensitive methods are essential for pharmacokinetic studies. nveo.org

| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 nih.govscispace.com | Method 3 nih.gov | Method 4 nih.gov |

| Matrix | Human Plasma | Human Plasma | Human K2EDTA Plasma | Human Dried Blood Spots |

| Sample Prep | Hybrid SPE-Precipitation | Methanol Protein Precipitation | Solid-Phase Extraction | Solid-Liquid Extraction |

| LC Column | Gemini C18 | Hedera ODS-2 C18 | ACE-5 C8 | BEH C18 |

| Ionization | Positive ESI | Positive ESI | Positive ESI (TurboIon Spray) | Positive ESI |

| LLOQ (5-OHP) | 0.25 ng/mL | 0.5 ng/mL | 1.0 ng/mL | 5.11 ng/mL |

| Linear Range (5-OHP) | 0.25-250.00 ng/mL | Not Specified | 1-500 ng/mL | 5.11-1000 ng/mL |

| Run Time | 4 min | Not Specified | < 2 min | 1.1 min |

Electrospray Ionization (ESI) in Positive Mode

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like drug metabolites. For the analysis of propafenone and its metabolites, including 5-hydroxy propafenone, ESI is commonly operated in the positive ion mode. nih.govscholarsresearchlibrary.com This technique generates protonated molecules, [M+H]⁺, which can then be detected by the mass spectrometer. The signal intensities for propafenone and its metabolites have been found to be significantly higher in the positive ion mode compared to the negative mode. scholarsresearchlibrary.com The development of a sensitive and specific LC-MS/MS method for quantifying propafenone (PPF), 5-hydroxy propafenone (5-OH PPF), and N-depropylpropafenone (NDP) utilized a turbo-ion spray in a positive ion mode. nih.gov

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes

For enhanced selectivity and sensitivity, mass spectrometers are often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes. In SIM mode, the mass spectrometer is set to detect only a narrow mass-to-charge (m/z) range corresponding to the ion of interest, which improves the signal-to-noise ratio. mdpi.comchemrxiv.org

MRM, a technique typically used with tandem mass spectrometry (MS/MS), provides even greater specificity. nveo.org In this mode, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This process minimizes interference from other compounds in the matrix. For 5-hydroxy propafenone, specific precursor-to-product ion transitions are monitored for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 5-Hydroxy Propafenone | 358.30 | 116.20 | nih.gov |

| 5-Hydroxy Propafenone | 358.2 | 116.2 | nveo.org |

| 5-Hydroxy Propafenone | 358 | 340 | nih.gov |

| Propafenone (Parent Drug) | 342.30 | 116.20 | nih.gov |

| Propafenone (Parent Drug) | 342.2 | 116.2 | nveo.org |

| N-depropylpropafenone (Metabolite) | 300.30 | 74.20 | nih.gov |

This table presents selected MRM transitions used in the quantification of 5-Hydroxy Propafenone and related compounds.

Sample Preparation Techniques for Biological Matrices (e.g., In Vitro Samples, Animal Models)

The preparation of biological samples is a critical step to remove interfering substances like proteins and phospholipids, and to concentrate the analyte before analysis. phenomenex.com The choice of technique depends on the nature of the biological matrix and the analyte.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique that offers high recovery and cleaner extracts compared to other methods like liquid-liquid extraction. scispace.com It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. libretexts.org Interfering compounds can be washed away, and the analyte of interest is then eluted with a suitable solvent. agilent.com For the analysis of propafenone and its metabolites in human plasma, a solid-phase extraction method has been successfully employed. nih.gov A novel approach using Hybrid SPE-Phospholipid technology has also been utilized, which is particularly effective at removing phospholipids that can interfere with mass spectrometry results and degrade column performance. scholarsresearchlibrary.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. davidpublisher.com For the analysis of propafenone and 5-hydroxypropafenone (B19502), LLE has been performed at alkaline pH values. One method involved extraction from plasma at pH 9 with a mixture of toluene, dichloromethane, and isopropanol. nih.gov Another study achieved high recovery rates (80-95%) by performing LLE at pH 11 with dichloromethane as the solvent. nih.gov

Deproteinization Methods

Protein precipitation is a straightforward method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis. phenomenex.com This can be achieved by adding an organic solvent, a salt, or an acid. phenomenex.com A simple deproteinization method for analyzing propafenone and its metabolites in human serum involved the use of a mixture of zinc sulfate and methanol, which resulted in nearly 100% recovery for the compounds. researchgate.net Other common techniques include precipitation with acids like trichloroacetic acid (TCA) or the use of organic solvents such as acetonitrile or methanol. phenomenex.com

Method Validation Parameters for Research Applications

To ensure the reliability of analytical data, the developed methods must be validated according to established guidelines. Key validation parameters include linearity, sensitivity, precision, and accuracy. nveo.orgresearchgate.net

| Parameter | 5-Hydroxy Propafenone | Propafenone (Parent Drug) | Reference |

| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL | nih.gov |

| 20 - 500 ng/mL | 20 - 1600 ng/mL | nih.gov | |

| 0.496 - 504.079 ng/mL | 0.499 - 1502.841 ng/mL | nveo.org | |

| 0.25 - 250.00 ng/mL | 0.50 - 500.00 ng/mL | scholarsresearchlibrary.com | |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | nih.gov |

| 20 ng/mL | 20 ng/mL | nih.gov | |

| 0.490 ng/mL | 0.499 ng/mL | nveo.org | |

| 0.25 ng/mL | 0.50 ng/mL | scholarsresearchlibrary.com | |

| Intra- & Inter-batch Precision (%CV) | <10% & <5% | <10% & <5% | nih.gov |

| <11% | <11% | nih.gov | |

| <14.2% | <6.1% | scholarsresearchlibrary.com | |

| Accuracy | Within 11% | Within 11% | nih.gov |

| 94.6–108.3% | 99.5–108.7% | scholarsresearchlibrary.com |

This table summarizes key validation parameters from various studies for the quantification of 5-Hydroxy Propafenone.

Linearity and Calibration Range

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. For the quantification of 5-Hydroxy Propafenone, various LC-MS/MS methods have demonstrated excellent linearity over specific concentration ranges, which are essential for accurately measuring the compound in research samples.

A regression equation with a weighting factor is often applied to achieve the best fit for the concentration-detector response relationship. For instance, a weighting factor of 1/(concentration²) has been judged to produce an optimal fit for the analysis of 5-Hydroxy Propafenone in human plasma nveo.org. The coefficient of determination (r²) is a key indicator of the linearity of the calibration curve, with values greater than 0.99 being desirable.

The calibration curve ranges for 5-Hydroxy Propafenone in human plasma have been reported in several studies, demonstrating the method's applicability for quantifying varying concentrations of the analyte.

Table 1: Linearity and Calibration Range for 5-Hydroxy Propafenone

| Matrix | Analytical Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | LC-MS/MS | 0.496 - 504.079 | > 0.997 | nveo.org |

| Human Plasma | LC-MS/MS | 1 - 500 | Not Specified | nih.gov |

| Human Plasma | LC-MS/MS | 0.25 - 250.00 | Not Specified | |

| Human Dried Blood Spots | UHPLC-MS/MS | 5.11 - 1000 | ≥ 0.99 | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For 5-Hydroxy Propafenone, the LOQ is a crucial parameter in pharmacokinetic studies where concentrations can be very low, particularly at later time points after drug administration. The Lower Limit of Quantification (LLOQ) is often established as the lowest concentration on the calibration curve.

Table 2: LOD and LOQ for 5-Hydroxy Propafenone

| Matrix | Analytical Method | LLOQ/LOQ (ng/mL) | LOD (ng/mL) | Reference |

| Human Plasma | LC-MS/MS | 0.490 | Not Specified | nveo.org |

| Human Plasma | LC-MS/MS | 1.0 | Not Specified | nih.gov |

| Human Plasma | LC-MS/MS | 0.25 | Not Specified | |

| Human Plasma | HPLC with fluorescence detection | ~1 | ~0.2 | researchgate.net |

Accuracy, Precision, and Reproducibility in Research Settings

Accuracy, precision, and reproducibility are fundamental to the validation of any analytical method, ensuring that the data generated is reliable and consistent.

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery or the percentage of bias.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Reproducibility assesses the precision of the method under different conditions, such as on different days (inter-day precision) or with different analysts or equipment.

Validation studies for 5-Hydroxy Propafenone have demonstrated high levels of accuracy and precision, making the methods suitable for research applications.

Table 3: Accuracy and Precision for 5-Hydroxy Propafenone Quantification

| Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Human Plasma | LLOQ (0.490 ng/mL) | 5.06 | Not Specified | 98.79 | nveo.org |

| Human Plasma | Not Specified | < 5 | < 10 | Not Specified | nih.gov |

| Human Plasma | LQC and HQC | 8.07 and 4.92 | < 14.2 | 94.6 - 108.3 | |

| Human Dried Blood Spots | Not Specified | 2.16 - 6.34 | 3.23 - 4.94 | 93.4 - 107 | nih.gov |

Application of Analytical Methods in Research Studies

The validated analytical methodologies for 5-Hydroxy Propafenone have been instrumental in various research studies, particularly in the field of pharmacokinetics. These studies are essential for understanding the absorption, distribution, metabolism, and excretion of Propafenone and its metabolites.

The excretion of Propafenone is primarily in the form of glucuronide and sulfate conjugates of both the parent drug and its metabolite, 5-Hydroxy Propafenone nveo.org. Therefore, the application of these analytical methods in pharmacokinetic studies often involves the measurement of 5-Hydroxy Propafenone in biological fluids like plasma and urine following the administration of Propafenone.

In a pharmacokinetic study involving healthy Chinese volunteers who received a single oral dose of a 425 mg Propafenone hydrochloride sustained-release capsule, a sensitive and rapid LC-MS/MS method was used to determine the plasma concentrations of Propafenone and 5-Hydroxy Propafenone. The study revealed a maximum plasma concentration (Cmax) of 129.6 ± 65.4 ng/mL for 5-Hydroxy Propafenone, which was reached at a Tmax of 7 ± 2 hours nih.gov.

Another study utilized a highly sensitive UHPLC-MS/MS method for the simultaneous estimation of Propafenone and its metabolites from dried blood spots. This research highlighted the successful application of the validated assay in a human pharmacokinetic study, demonstrating its utility in clinical research nih.gov.

Furthermore, the analysis of Propafenone and 5-Hydroxy Propafenone in urine has been used to identify the metabolic phenotype of individuals, which can be crucial for personalized medicine approaches nih.gov. These applications underscore the importance of robust and reliable analytical methods for advancing our understanding of drug metabolism and disposition.

Preclinical and in Vitro Research Models for 5 Hydroxy Propafenone Sulfate Studies

In Vitro Systems for Metabolic Studies

The biotransformation of propafenone (B51707) is a critical area of study, with in vitro systems providing essential insights into the generation of its metabolites, including the precursor to 5-hydroxypropafenone (B19502) sulfate (B86663).

Human liver microsomes are a standard in vitro tool for studying Phase I metabolism. They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs.

In the context of 5-hydroxypropafenone, human liver microsomes have been instrumental in establishing its primary formation pathway. Studies using these preparations have demonstrated that propafenone is metabolized to 5-hydroxypropafenone principally by the CYP2D6 isoenzyme. taylorandfrancis.com To a lesser degree, CYP1A2 and CYP3A4 are involved in forming another metabolite, N-depropylpropafenone. fda.govupol.cz While these microsomal systems are ideal for studying the initial hydroxylation step, the subsequent sulfation of 5-hydroxypropafenone is a Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes, which are located in the cytosol and thus not abundant in microsomal preparations. ethernet.edu.et Therefore, to study the formation of 5-hydroxypropafenone sulfate specifically, the cytosolic fraction of liver homogenates or recombinant SULT enzymes would be required. ethernet.edu.etlongdom.org

To pinpoint the specific enzymes responsible for a metabolic conversion, recombinant human CYP enzymes expressed in a host system (like insect cells, yeast, or bacteria) are used. researchgate.net This approach allows for the investigation of a single, known enzyme's activity on a substrate without interference from other enzymes present in liver microsomes.

Research has confirmed the findings from human liver microsomes by showing that recombinant CYP2D6 effectively catalyzes the 5-hydroxylation of propafenone. fda.govfda.gov Similarly, recombinant CYP3A4 and CYP1A2 have been shown to form N-depropylpropafenone. fda.gov While these systems are crucial for defining the role of CYPs in forming 5-hydroxypropafenone, they are not designed to study the subsequent sulfation step. For that, systems using recombinant human sulfotransferases (SULTs) would be necessary to identify which SULT isoform (e.g., SULT1A1, SULT2A1) is responsible for conjugating 5-hydroxypropafenone. nih.govnih.gov

Cellular models offer a more integrated system for studying drug metabolism, incorporating both Phase I and Phase II enzymes, as well as cellular uptake and efflux processes. Yeast cells (e.g., Saccharomyces cerevisiae) can be genetically engineered to express specific human drug-metabolizing enzymes. While not a primary model for propafenone metabolism, studies have used yeast expressing human CYP1A2 and CYP3A4 to investigate N-dealkylation pathways.

More commonly, human-derived cellular models like HepG2 or Caco-2 cells, and particularly primary human hepatocytes, are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors. researchgate.netfrontiersin.org Such models would be capable of performing both the initial hydroxylation of propafenone to 5-hydroxypropafenone and its subsequent sulfation. For instance, studies on other compounds using HEK293 cells overexpressing specific SULT enzymes have proven to be an effective model for evaluating the formation and excretion of sulfate metabolites. frontiersin.org Similarly, HepG2 cells have been used as a model liver cell line to investigate the sulfation of various drugs. nih.gov

In Vitro Systems for Pharmacological Activity Assessment

Assessing the pharmacological activity of 5-hydroxypropafenone is crucial, as it is an active metabolite. ontosight.ai These in vitro systems are essential for understanding its effects on cardiac ion channels and drug transporters, which could be extrapolated to predict the potential (though likely reduced) activity of its sulfate conjugate.

To assess the risk of drug-induced cardiac arrhythmias, compounds are tested for their ability to block key cardiac ion channels. This is often done using mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, that are engineered to stably express a specific human ion channel. evitria.com

CHO Cells for hERG: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias. The effects of propafenone and its active metabolite, 5-hydroxypropafenone, have been studied on hERG channels stably expressed in CHO cells using the patch-clamp technique. oup.comresearchgate.net These studies found that both propafenone and 5-hydroxypropafenone are potent blockers of the hERG current, binding predominantly to the open state of the channel. researchgate.net No published studies have specifically tested 5-hydroxypropafenone sulfate in this model, but it would be the appropriate system to determine if the sulfate conjugate retains any hERG-blocking activity.

| Compound | Concentration | % hERG Inhibition | Cell Model |

| Propafenone | 2 µM | 78.7 ± 2.3% | CHO Cells |

| 5-Hydroxypropafenone | 2 µM | 71.1 ± 4.1% | CHO Cells |

| Data sourced from a study analyzing hERG current at the end of 5-s depolarizing pulses. researchgate.net |

Ltk- Cells for hKv1.5: Mouse Ltk- (thymidine kinase-deficient) cells are another host cell line used for the stable expression of ion channels. scispace.com They have been used to study drugs that affect the hKv1.5 channel, which is responsible for the ultra-rapid delayed rectifier K+ current (IKur) in the human atrium. While this model is suitable for assessing potential atrial-specific antiarrhythmic or proarrhythmic effects, there are no specific published studies testing 5-hydroxypropafenone or its sulfate conjugate on hKv1.5 channels expressed in Ltk- cells. However, the precursor, 5-hydroxypropafenone, has been shown to be less potent than propafenone in blocking hKv1.5 channels in other models. oup.com

Drug transporters like P-glycoprotein (P-gp) can significantly impact a drug's absorption and disposition. Inside-out plasma membrane vesicles isolated from cells overexpressing a specific transporter are used to study drug interactions directly. In this model, the ATP-binding site of the transporter faces the external buffer, allowing researchers to measure ATP hydrolysis (ATPase activity) in the presence of a test compound. Stimulation of ATPase activity indicates the compound is a substrate. scielo.brdntb.gov.ua

While this specific model has not been reported for 5-hydroxypropafenone sulfate, studies on its precursor have been conducted using whole-cell transporter assays. Research using Caco-2 cell monolayers, a model for the intestinal barrier that expresses P-gp, has shown that 5-hydroxypropafenone is a substrate and an inhibitor of P-gp. nih.gov In contrast, the parent drug propafenone was found to be an inhibitor but not a substrate. nih.gov This suggests that the addition of the hydroxyl group makes the molecule a target for P-gp-mediated efflux. Both propafenone and its major metabolites act as inhibitors of P-gp, which can lead to drug-drug interactions. nih.govscielo.br Whether the addition of a large, negatively charged sulfate group would alter this interaction is unknown and would require testing in a suitable in vitro transporter model.

| Compound | IC₅₀ for Digoxin (B3395198) Transport Inhibition | P-gp Substrate? | Cell Model |

| Propafenone | 6.8 µM | No | Caco-2 |

| 5-Hydroxypropafenone | 19.9 µM | Yes | Caco-2 |

| N-Desalkylpropafenone | 21.3 µM | No | Caco-2 |

| IC₅₀ values represent the concentration required to cause 50% inhibition of P-glycoprotein-mediated digoxin transport. nih.gov |

Animal Models for Comparative Metabolism and Mechanistic Research

Animal models are instrumental in dissecting the metabolic pathways of propafenone and its derivatives, including the formation of 5-hydroxypropafenone, the precursor to 5-Hydroxy Propafenone Sulfate. They also serve as platforms for investigating the pharmacological effects of these compounds.

Rat liver microsomes are a standard in vitro tool for studying phase I metabolism of xenobiotics. Research on propafenone metabolism has revealed significant species-specific differences between rats and humans. nih.gov While human liver microsomes preferentially mediate the 5-hydroxylation of propafenone to produce 5-hydroxypropafenone (the precursor to its sulfate conjugate), rat and mouse liver microsomes primarily facilitate 4'-hydroxylation. nih.gov This regioselective hydroxylation is catalyzed by different cytochrome P450 (P450) enzymes; in humans, CYP2D6 is the principal enzyme for 5-hydroxylation, whereas in rats, CYP2D2 is responsible for the differing 4'-hydroxylation pathway. nih.gov

Studies using rat liver microsomes have also been employed to explore the impact of various inducers on propafenone metabolism. For instance, pretreating rat microsomes with inducers like β-naphthoflavone (a CYP1A subfamily inducer) and dexamethasone (B1670325) (a CYP3A4 inducer) was shown to influence the N-desalkylation of propafenone. nih.govwjgnet.com Furthermore, research has identified the formation of reactive quinone metabolites from propafenone in rat liver microsomal incubations, a process also mediated primarily by CYP2D6. acs.org These rodent models, despite their metabolic differences from humans, are valuable for identifying the enzymes involved in biotransformation and for studying potential metabolic activation pathways. acs.orgresearchgate.net

Table 1: Comparative Metabolism of Propafenone in Different Species' Liver Microsomes

| Species | Primary Metabolic Pathway | Key Enzyme(s) | Reference |

|---|---|---|---|

| Human | 5-hydroxylation | CYP2D6 | nih.gov |

| Rat | 4'-hydroxylation | CYP2D2 | nih.gov |

| Mouse | 4'-hydroxylation | Not specified | nih.gov |

| Minipig | 4'-hydroxylation | Not specified | nih.gov |

| Marmoset | 5-hydroxylation | Not specified | nih.gov |

The search for animal models that more closely mimic human drug metabolism has led to the evaluation of minipigs. upol.cz Due to physiological and metabolic similarities with humans, minipigs are increasingly used as a non-rodent species in pharmacological and toxicological research. jst.go.jp Studies comparing propafenone metabolism in minipig and human liver microsomes have shown that the in vitro microsomal system of the minipig can be a good model for human drug metabolism. upol.cznih.gov

However, in vivo studies reveal complexities. While minipig liver microsomes show good correlation with human in vitro metabolism, the pharmacokinetics in the whole organism can differ. upol.czresearchgate.net Specifically for 5-hydroxypropafenone, it has been documented that its subsequent glucuronidation (a phase II metabolic process similar to sulfation) is more efficient in the minipig than in humans. upol.cznih.gov This highlights that while subcellular models like microsomes show promise for analogy, differences in downstream metabolic pathways and transport systems must be considered when extrapolating from whole-animal minipig models to humans. upol.cz

To assess the potential antiarrhythmic effects of new compounds, researchers utilize in vivo animal models where arrhythmias are chemically induced. A prominent example is the aconitine-induced arrhythmia model in rats. ceon.rsceon.rs Aconitine (B1665448), a neurotoxin, induces cardiac arrhythmias by activating sodium channels. ceon.rs This model has been used to test the efficacy of newly synthesized derivatives of propafenone. ceon.rs

In these studies, rats are anesthetized and administered aconitine to induce various types of arrhythmias, such as ventricular premature beats and ventricular tachycardia. ceon.rs The propafenone derivatives are then administered to evaluate their ability to prevent or terminate these arrhythmias, providing insights into their electrophysiological properties and potential as antiarrhythmic agents. ceon.rsceon.rs While these studies have focused on propafenone derivatives rather than its metabolites, the model serves as a crucial platform for investigating the structure-activity relationships and mechanisms of action for this class of compounds. ceon.rs

Protein Binding Studies (In Vitro)

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetics, influencing its distribution and availability to target tissues. In vitro studies using equilibrium dialysis have been conducted to characterize the binding of 5-hydroxypropafenone to various blood components. nih.gov

The binding of 5-hydroxypropafenone to serum proteins is significant and influenced by several factors. It displays moderate binding to alpha-1-acid glycoprotein (B1211001) (AAG), a primary binding protein for many basic drugs. nih.govcurtin.edu.au This interaction is both pH-dependent and concentration-dependent. nih.gov In one study, the unbound or free fraction of 5-hydroxypropafenone in a solution of AAG was found to be 0.54 +/- 0.10, indicating moderate binding. nih.gov In contrast, its binding to human serum albumin (HSA) was determined to be concentration-independent over the ranges examined. nih.gov

Table 2: In Vitro Binding Characteristics of 5-Hydroxypropafenone to Serum Proteins

| Protein | Binding Characteristics | Free Fraction | Reference |

|---|---|---|---|

| Alpha-1-Acid Glycoprotein (AAG) | Moderate, pH-dependent, Concentration-dependent | 0.54 ± 0.10 | nih.gov |

| Human Serum Albumin (HSA) | Concentration-independent | Not specified | nih.gov |

Beyond AAG and albumin, 5-hydroxypropafenone also interacts with other components in the blood. Studies have shown that it binds to high-density lipoproteins (HDL), low-density lipoproteins (LDL), and very-low-density lipoproteins (VLDL) in a concentration-independent manner. nih.gov The interaction with lipoproteins is significant, as the removal of lipoproteins from serum was found to markedly increase the free fraction of 5-hydroxypropafenone. nih.gov

The distribution of 5-hydroxypropafenone into red blood cells (RBCs) is also noteworthy. In a buffer-only environment, the compound extensively partitions into RBCs. nih.gov However, when serum is used as the supernatant, the amount of 5-hydroxypropafenone that distributes into red blood cells decreases substantially, demonstrating the competitive nature of binding to plasma proteins like AAG and lipoproteins, which limits its availability for RBC partitioning. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Hydroxy Propafenone (B51707) Sulfate (B86663)

Research on 5-Hydroxy Propafenone Sulfate has primarily focused on its role as a significant metabolite of the antiarrhythmic drug, propafenone. Propafenone undergoes extensive first-pass hepatic metabolism, with 5-hydroxylation being a key pathway mediated by the CYP2D6 enzyme. This leads to the formation of 5-Hydroxypropafenone (B19502), which is then further metabolized, including through sulfation, to produce this compound. The formation of 5-Hydroxypropafenone is subject to genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual variations in its plasma concentrations. ahajournals.orgfda.gov

The primary active metabolite, 5-Hydroxypropafenone, has been shown to possess pharmacological activity comparable to the parent drug, propafenone. oup.comnih.gov It exhibits potent sodium channel blocking effects, classifying it as a class Ic antiarrhythmic agent. oup.comnih.gov However, its beta-blocking activity is noted to be about 10 times less than that of propafenone. fda.gov Studies have demonstrated that 5-Hydroxypropafenone can inhibit various cardiac ion channels, including the HERG channels, to a similar extent as propafenone, which is crucial for its antiarrhythmic action. oup.comdrugbank.com The subsequent sulfation to this compound is considered a detoxification pathway, leading to a more water-soluble compound that can be more readily excreted. While the pharmacological activity of the sulfated form is not as extensively studied, it is generally presumed to be less active than its precursor.

Unexplored Research Avenues and Gaps in Understanding

Despite the knowledge that this compound is a major metabolite, several research gaps remain. A primary area of uncertainty is the precise pharmacological and toxicological profile of the sulfated conjugate itself. Most research has concentrated on the parent drug and the primary active metabolite, 5-Hydroxypropafenone, leaving the direct effects of this compound largely uncharacterized.

Further research is needed to:

Determine the direct cardiac and non-cardiac effects: It is crucial to investigate whether this compound retains any residual pharmacological activity or if it contributes to any long-term toxicities.

Investigate its role in drug-drug interactions: The potential for this compound to interact with other medications, either by inhibiting or inducing metabolic enzymes or transporters, is unknown.

Understand its accumulation and effects in specific populations: The pharmacokinetics of this compound in patients with renal or hepatic impairment needs to be better understood, as accumulation could lead to unforeseen consequences. pgkb.org

Potential for Novel Analog Development Based on 5-Hydroxy Propafenone Structure

The structure of 5-Hydroxy Propafenone offers a scaffold for the development of novel analogs with potentially improved therapeutic profiles. By understanding the structure-activity relationships of propafenone and its metabolites, medicinal chemists can design new compounds with enhanced properties.

Future development could focus on:

Improving metabolic stability: Modifications to the 5-hydroxy position could be explored to create analogs that are less susceptible to extensive metabolism, potentially leading to more predictable pharmacokinetics and reduced inter-individual variability.

Enhancing target selectivity: The propafenone structure could be modified to design analogs with greater selectivity for specific cardiac ion channels, which might reduce off-target effects. researchgate.net For instance, separating the antiarrhythmic properties from the beta-blocking effects could be advantageous in certain patient populations. ahajournals.org

Exploring new therapeutic applications: Propafenone analogs have been investigated for other potential uses, such as antimalarial agents and chemosensitizing agents in cancer therapy. nih.govresearchgate.netacs.org The 5-hydroxy group provides a potential site for chemical modification to optimize these other activities. For example, some studies have focused on modifying the benzyl (B1604629) moiety of the propafenone molecule to create derivatives with different antiarrhythmic effects. ceon.rs

Advanced Methodological Approaches for Future Studies

To address the existing knowledge gaps, future research on this compound would benefit from the application of advanced methodological approaches.

These include:

High-Resolution Mass Spectrometry (HRMS): Techniques such as UHPLC-MS/MS can provide highly sensitive and specific quantification of this compound in biological matrices like plasma and urine. nih.govoup.comresearchgate.net This would allow for more detailed pharmacokinetic studies.

In Vitro Cellular Models: The use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and other advanced cell models can offer a more physiologically relevant platform to study the electrophysiological effects of this compound. researchgate.net

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding of this compound to various biological targets and to guide the design of novel analogs. researchgate.net

Pharmacogenomic Studies: Investigating the influence of genetic variations in sulfotransferase enzymes (the enzymes responsible for sulfation) on the metabolism of 5-Hydroxypropafenone could help to explain inter-individual differences in response to propafenone therapy. pharmgkb.org

常见问题

Q. What analytical techniques are recommended for quantifying 5-Hydroxy Propafenone Sulfate in biological matrices, and how can cross-reactivity with its parent compound (Propafenone) be minimized?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity in distinguishing metabolites. To minimize cross-reactivity:

- Use a reversed-phase C18 column with a gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to separate this compound from Propafenone based on polarity differences.

- Validate the method using spiked plasma/serum samples to confirm selectivity and limit of quantification (LOQ < 5 ng/mL) .

Q. What pharmacokinetic parameters should be prioritized when studying this compound’s bioavailability in preclinical models?

- Key Parameters :

- Half-life (t½) : Determine metabolite persistence relative to Propafenone.

- Area Under the Curve (AUC) : Compare metabolite exposure to assess active vs. inert contributions.

- Protein Binding : Use equilibrium dialysis to quantify unbound fractions, as sulfated metabolites often exhibit higher plasma protein affinity.

- Experimental Design : Administer Propafenone orally to animal models (e.g., rats) and collect serial blood samples. Use compartmental modeling to estimate metabolite kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pro-arrhythmic and anti-arrhythmic effects observed across experimental models?

- Data Contradiction Analysis :

- Model-Specific Factors : In in vitro models (e.g., Langendorff-perfused hearts), metabolite concentrations may exceed therapeutic ranges, inducing paradoxical effects. Validate findings in conscious animal models (e.g., dogs with induced atrial fibrillation) to replicate clinical conditions.

- Dose-Dependent Effects : Conduct dose-response studies to identify thresholds where anti-arrhythmic benefits transition to pro-arrhythmic risks. For example, this compound at 1–5 µM reduces atrial excitability, while >10 µM prolongs ventricular repolarization (QT interval) .

Q. What experimental designs are optimal for elucidating the differential electrophysiological effects of Propafenone and its 5-hydroxy metabolite?

- Methodological Framework :

- Patch-Clamp Studies : Isolate human atrial myocytes and compare sodium channel (INa) inhibition by Propafenone vs. This compound.

- Optogenetic Models : Use light-sensitive ion channels in transgenic mice to simulate arrhythmias and test metabolite efficacy in suppressing re-entrant circuits.

- Multi-Electrode Arrays (MEAs) : Map conduction velocity changes in 3D cardiac tissue models to assess spatial heterogeneity in metabolite effects .

Q. How can researchers address variability in this compound’s metabolic conversion rates across patient populations?

- Strategies :